Product packaging for Arsenenite(Cat. No.:CAS No. 17306-35-3)

Arsenenite

Cat. No.: B098492
CAS No.: 17306-35-3
M. Wt: 106.92 g/mol
InChI Key: LZYIDMKXGSDQMT-UHFFFAOYSA-N
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Description

Natural Geological Sources and Mineral Associations

Geogenic sources represent the primary pathway for arsenite introduction into terrestrial environments, with natural arsenic concentrations in soils averaging approximately 5 to 6 milligrams per kilogram as background levels. The occurrence of arsenite in natural systems is fundamentally linked to the presence of arsenic-bearing minerals, with more than 200 minerals containing arsenic as a constituent element. Arsenopyrite (FeAsS) serves as the most abundant arsenic-containing mineral, generally existing in anaerobic environments and various other rock-forming minerals including sulfide, oxide, phosphate, carbonate, and silicate phases.

Research conducted on granitic terranes has revealed significant variability in arsenite release potential depending on specific mineral hosts. Pyrite contains the highest arsenic concentrations with mean values of 2300 micrograms per gram, representing an unstable phase in groundwater systems that can release arsenite during oxidation processes. However, oxidation products replacing pyrite can subsequently adsorb arsenite, modifying the total amount released into environmental systems. Cordierite, despite having relatively low arsenic concentrations averaging 7.3 micrograms per gram, represents an abundant and relatively soluble mineral that could serve as a previously unrecognized source of arsenite in metapelitic rocks from metamorphic terranes.

The mobilization of arsenite from natural geological formations occurs through several distinct mechanisms. Reductive dissolution of ferric oxides and aluminum metal oxides, accompanied by indigenous metal-reducing bacterial activity, represents the prominent release mechanism directly affecting arsenite mobility. In reducing sediments, arsenite concentrations increase gradually with sediment depth, indicating progressive mobilization under anaerobic conditions.

Anthropogenic Contributions and Industrial Sources

Anthropogenic sources contribute significantly to arsenite contamination in terrestrial systems, although the degree of groundwater arsenic contamination from these sources is generally less extensive compared to natural geogenic sources. Major anthropogenic pathways include mining operations, fossil fuel combustion, agricultural chemical applications, and industrial processing activities.

Mining and metal processing activities represent particularly significant sources of arsenite contamination. Most anthropogenic releases of arsenic occur to land or soil surfaces, primarily through pesticides or solid waste disposal. Coal combustion produces profound effects on environmental arsenic contamination through emission of arsenic tetroxide (As₄O₆) via volatilization processes, which subsequently condenses in flue systems and transfers into water reservoirs.

Agricultural applications contribute to arsenite presence through historical use of arsenical fungicides, herbicides, and insecticides, along with wood preservatives containing arsenic compounds. The burning of fossil fuels, particularly coal, creates atmospheric emissions that subsequently deposit arsenite-containing particles onto terrestrial surfaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18As2N4O14S2 B098492 Arsenenite CAS No. 17306-35-3

Properties

InChI

InChI=1S/AsO2/c2-1-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYIDMKXGSDQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[As]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924198, DTXSID50938283
Record name lambda~5~-Arsanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arsenic dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.920 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17306-35-3, 82868-04-0, 12255-12-8
Record name Arsenenite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsinooxy, oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082868040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name lambda~5~-Arsanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arsenic dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenenite salts can be prepared from an aqueous solution of arsenic trioxide. For example, sodium meta-arsenite can be synthesized by reducing sodium arsenite with sodium tetraborohydride in an aqueous solution. The reaction conditions, such as pH, can be adjusted to control the size and shape of the resulting arsenic nanoparticles .

Industrial Production Methods: High-purity this compound compounds are produced through complex processes involving the synthesis of arsenic-containing substances like arsenic trichloride and arsenic trioxide. These substances are then processed into high-purity products through reduction or thermal decomposition, followed by sublimation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Chlorine, hydrogen peroxide.

    Reducing Agents: Sodium tetraborohydride.

    Precipitation Reagents: Silver nitrate, hydrochloric acid.

Major Products:

    Oxidation: Arsenate (V).

    Reduction: Various arsenic-containing compounds.

    Precipitation: Silver this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsenenite shares structural and functional similarities with other arsenic-containing compounds. Below is a detailed comparison:

Structural Analogues

Compound Formula Oxidation State of As Key Properties Common Uses Toxicity Profile Regulatory Status (Example)
This compound e.g., NaAsO₂ +3 Water-soluble, reactive, forms toxic trivalent arsenic species (As³⁺) Historical: Pesticides, herbicides; limited industrial use today High acute toxicity (LD₅₀: 10–50 mg/kg in rats); carcinogenic, neurotoxic Banned in agriculture (EU, US); restricted to labs
Strontium Arsenite Sr(AsO₂)₂ +3 Low solubility in water, stable under neutral pH Ceramic glazes, specialty glass production Moderate toxicity (LD₅₀: 100–200 mg/kg); chronic exposure risks Regulated under hazardous materials guidelines
Aluminum Arsenide AlAs -3 Semiconductor material, crystalline structure High-frequency electronics, LEDs Low acute toxicity (LD₅₀: >5000 mg/kg); hazardous only if decomposed to AsH₃ Classified as hazardous upon decomposition
Gallium Arsenide GaAs -3 Direct bandgap semiconductor, heat-resistant Solar cells, infrared optics, microwave circuits Low toxicity in intact form; carcinogenic if inhaled as dust Regulated under electronic waste protocols

Functional Analogues

  • Arsenates (As⁺⁵) :

    • Examples : Sodium arsenate (Na₃AsO₄), lead arsenate.
    • Comparison : Arsenates are less toxic than arsenenites due to slower metabolic reduction to trivalent arsenic. However, chronic exposure still poses risks (e.g., bladder cancer) .
    • Uses : Largely phased out but historically used in insecticides and defoliants .
  • Arsine Gas (AsH₃) :

    • Comparison : A volatile hydride of arsenic (−3 oxidation state). Extremely toxic (LC₅₀: 5 ppm), causing hemolysis and renal failure. Unlike this compound, it is gaseous and primarily an industrial byproduct .

Key Research Findings

Toxicity Mechanisms :

  • This compound inhibits mitochondrial enzymes (e.g., pyruvate dehydrogenase) by binding to thiol groups, disrupting cellular energy production .
  • In contrast, arsenides like GaAs are inert unless degraded, releasing toxic arsine or arsenic trioxide .

Environmental Persistence :

  • This compound’s solubility in water increases its bioavailability, whereas strontium arsenite’s low solubility reduces leaching into groundwater .

Regulatory Trends :

  • The EU’s REACH regulation restricts this compound use to <0.1% in consumer products, while arsenides face stricter disposal protocols due to electronic waste concerns .

Q & A

Q. What criteria define methodological rigor in this compound-related human health risk assessments?

  • Methodological Answer: Follow WHO/IPCS guidelines for dose extrapolation, including benchmark dose modeling (BMD) and probabilistic exposure assessments. Incorporate speciation data and bioavailability adjustments using in vitro bioaccessibility tests (e.g., PBET) .

Tables for Quick Reference

Variable Recommended Measurement Technique Key Citations
This compound speciationXANES, HPLC-ICP-MS
Soil adsorption capacityBatch experiments + PHREEQC modeling
Toxicity mechanismsRNA-seq + ROS assays

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